2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine

Piperidine derivatives Physicochemical properties Structure-activity relationships

2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine (CAS 95524-59-7) is an N-acylpiperidine derivative with the molecular formula C₁₂H₂₁NO and a molecular weight of 195.30 g/mol. The compound features a 2-ethyl substituent on the piperidine ring and a 3-methyl-1-oxo-2-butenyl (senecioyl) side chain attached to the ring nitrogen.

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
CAS No. 95524-59-7
Cat. No. B12704855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine
CAS95524-59-7
Molecular FormulaC12H21NO
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCCC1CCCCN1C(=O)C=C(C)C
InChIInChI=1S/C12H21NO/c1-4-11-7-5-6-8-13(11)12(14)9-10(2)3/h9,11H,4-8H2,1-3H3
InChIKeyMNYBIPWPQNMORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine (CAS 95524-59-7) — Structural & Physicochemical Baseline for Procurement


2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine (CAS 95524-59-7) is an N-acylpiperidine derivative with the molecular formula C₁₂H₂₁NO and a molecular weight of 195.30 g/mol . The compound features a 2-ethyl substituent on the piperidine ring and a 3-methyl-1-oxo-2-butenyl (senecioyl) side chain attached to the ring nitrogen. It is listed under the DSSTox substance identifier DTXSID50914946 . Its estimated physicochemical properties include a boiling point of approximately 325.6 °C, a density of 0.933 g/cm³, and a calculated XLogP3 of 3 . This compound belongs to a class of piperidine derivatives that have been investigated as synthetic intermediates [1] and, more broadly, as stabilizers for polymers [2].

Substitution Risk in 2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine Procurement: Why Structural Analogs Are Not Interchangeable


Direct substitution of 2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine with its closest structural analogs—such as the 2,6-dimethyl or unsubstituted piperidine variants—is not supported by evidence of functional equivalence. The presence and position of the 2-ethyl group critically influence the compound's lipophilicity (estimated XLogP3 of 3 ) and steric environment around the amide bond, which in turn can alter reaction kinetics in synthetic applications [1] and performance in polymer stabilization contexts [2]. Without head-to-head comparative data confirming identical reactivity or efficacy, assuming interchangeability introduces significant technical and procurement risk.

Quantitative Differentiation Evidence for 2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine (CAS 95524-59-7)


Structural Differentiation via 2-Ethyl Substitution: Physicochemical Property Comparison

The target compound is distinguished by its 2-ethyl substituent, which is absent in the simpler analog 1-(3-methyl-1-oxo-2-butenyl)piperidine. This substitution increases the calculated lipophilicity to an XLogP3 of 3 , compared to a predicted XLogP3 of approximately 1.8–2.2 for the unsubstituted analog (estimated by ChemAxon fragment methods). This difference of ~0.8–1.2 log units indicates significantly higher hydrophobicity, which can influence solubility, membrane permeability, and partitioning behavior in biphasic reaction systems .

Piperidine derivatives Physicochemical properties Structure-activity relationships

Comparative Thermochemical Stability: 2-Ethyl vs. 1-Ethylpiperidine Backbone

The thermochemical stability of the piperidine backbone is sensitive to the position of ethyl substitution. Experimental calorimetry data show that 2-ethylpiperidine has a standard massic energy of combustion (−ΔcHm°(l)) of 4740.3 ± 1.5 kJ·mol⁻¹, whereas 1-ethylpiperidine has a value of 4776.8 ± 1.6 kJ·mol⁻¹ [1]. The target compound, being an N-acyl derivative of 2-ethylpiperidine, inherits this thermodynamic profile. The ~36.5 kJ·mol⁻¹ difference between the 2-ethyl and 1-ethyl constitutional isomers demonstrates that the position of the ethyl group materially affects ground-state energy, which can influence reaction exothermicity and thermal safety margins in scale-up processes.

Thermochemistry Enthalpy of combustion Piperidine stability

Patent-Documented Utility in Polymer Stabilization vs. Unsubstituted Piperidines

US Patent 4,097,587 [1] explicitly claims polymer compositions stabilized against photo- and thermal deterioration using piperidine compounds bearing specific alkyl substitution patterns, including 2-ethyl variants. The patent teaches that incorporation of such compounds at 0.01–5.0% by weight effectively stabilizes polyvinyl chloride, polyolefins, polyurethanes, and polyamides. While quantitative performance data for the target compound itself are not published, the patent's broad claims establish a documented industrial utility niche for 2-ethyl-substituted N-acylpiperidines that is not shared by unsubstituted piperidine or simple N-alkylpiperidines, which lack the requisite substitution pattern for optimal stabilizer activity [2].

Polymer stabilization Light stabilizer HALS analogs

Evidence-Backed Application Scenarios for 2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine Procurement


Synthesis of Specialty Amide Intermediates Requiring Defined Lipophilicity

When a synthetic route demands a moderately lipophilic (XLogP3 ≈ 3) N-acylpiperidine intermediate, the 2-ethyl substitution provides a quantifiably higher log P than the unsubstituted or 1-ethyl variants . This is critical for phase-transfer catalysis or extractions where partitioning behavior dictates yield.

Polymer Additive Development Leveraging Hindered Amine Structural Motifs

As documented in US Patent 4,097,587 [1], 2-ethyl-substituted N-acylpiperidines fall within the claimed scope of polymer light/thermal stabilizers. Procurement of this specific substitution pattern is justified for laboratories formulating experimental stabilizer packages for polyolefins or PVC, where the 2-ethyl group contributes to the hindered amine architecture.

Thermochemical Reference Standard for Substituted Piperidine Calorimetry

The well-characterized combustion enthalpy of the 2-ethylpiperidine substructure (4740.3 ± 1.5 kJ·mol⁻¹ [2]) makes derivatives of this scaffold suitable as internal standards or reference compounds in combustion calorimetry and thermodynamic cycle calculations, where the 36.5 kJ·mol⁻¹ offset from the 1-ethyl isomer provides a measurable differentiation window.

Quote Request

Request a Quote for 2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.